Product packaging for Berlafenone hydrochloride(Cat. No.:CAS No. 18965-98-5)

Berlafenone hydrochloride

Cat. No.: B1205001
CAS No.: 18965-98-5
M. Wt: 335.9 g/mol
InChI Key: AHEWKBSXIVYTEN-UHFFFAOYSA-N
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Description

Historical Trajectory of Berlafenone (B98114) Hydrochloride Research and Related Chemical Entities

Berlafenone hydrochloride, also identified as GK-23G, was developed by Helopharm as a Class Ic antiarrhythmic agent. ncats.iogoogleapis.com Research into this compound emerged during a period when the development of sodium channel blockers was a primary focus in the quest for effective treatments for cardiac arrhythmias. The fundamental mechanism of action for Class Ic agents is the potent blockade of the fast inward sodium channels (INa) in cardiac myocytes, leading to a marked depression of the rate of depolarization (Phase 0 of the cardiac action potential) and a slowing of conduction. mdpi.comgoogle.com

Early preclinical studies in the late 1980s and early 1990s investigated the electrophysiological and hemodynamic effects of this compound. A 1989 study detailed its electrophysiologic, haemodynamic, and antiarrhythmic properties. ncats.io Subsequent research in 1992 further characterized its negative inotropic effects, a common characteristic of Class I antiarrhythmic agents, on isolated cardiomyocytes. nih.gov

The development of this compound was ultimately discontinued (B1498344). ncats.ioncats.io While specific public records detailing the precise reasons for the discontinuation are scarce, the broader context of antiarrhythmic drug development in that era offers significant insight. The landscape of cardiovascular pharmacology was dramatically altered by the results of the Cardiac Arrhythmia Suppression Trial (CAST). This landmark study revealed that despite effectively suppressing premature ventricular complexes, Class Ic antiarrhythmic agents were associated with increased mortality in patients who had previously suffered a myocardial infarction. This discovery led to a significant paradigm shift and a more cautious approach to the development and prescription of potent sodium channel blockers, likely influencing the decision to halt the development of investigational compounds like this compound.

Contemporary Significance and Unmet Research Needs Pertaining to this compound

Given its discontinued status, this compound has no direct contemporary clinical or therapeutic significance. The primary relevance of this compound today lies in its historical context as an example of a specific approach to antiarrhythmic drug development that ultimately revealed significant safety concerns.

The story of this compound and its counterparts underscores a persistent and significant unmet research need: the development of safe and effective antiarrhythmic drugs. The proarrhythmic potential and negative inotropic effects associated with many broad-spectrum antiarrhythmics, including the Class Ic agents, highlight the critical need for therapies with improved safety profiles. The discontinuation of drugs like this compound has left a void and a challenge for the scientific community to develop novel agents that can effectively manage arrhythmias without imposing undue risk on patients, particularly those with structural heart disease.

Paradigmatic Shifts and Methodological Advancements Influencing this compound Investigations

The investigation of this compound was rooted in the Vaughan Williams classification of antiarrhythmic drugs, a paradigm that has guided cardiovascular pharmacology for decades. This system categorizes drugs based on their primary mechanism of action on the cardiac action potential. This compound was a product of the era focused on developing potent sodium channel blockers (Class I).

The major paradigmatic shift that profoundly impacted the trajectory of this compound and similar compounds was the move from a primary focus on arrhythmia suppression as a surrogate endpoint to an emphasis on long-term patient outcomes, specifically mortality. The aforementioned CAST results were a primary catalyst for this change. Methodologically, this led to the design of large-scale clinical trials with hard clinical endpoints, a departure from earlier studies that may have relied more heavily on electrocardiographic changes.

Furthermore, advancements in molecular biology and electrophysiology have led to a more nuanced understanding of the various subtypes of sodium channels and other ion channels involved in cardiac function. This has shifted the focus of modern drug discovery towards developing more selective agents that target specific channels or pathological states, with the aim of maximizing efficacy while minimizing off-target effects and associated toxicities.

Overview of Current Research Gaps and Future Academic Inquiries for this compound

Direct academic inquiries into this compound are virtually nonexistent due to its discontinuation. However, the legacy of this and other Class Ic agents informs current and future research in arrhythmology. A significant research gap remains in identifying and validating novel therapeutic targets for arrhythmias that are both effective and safe.

Future academic inquiries in the broader field of antiarrhythmic drug discovery are focused on several key areas that indirectly address the shortcomings of past agents like this compound:

Development of Atrial-Selective Drugs: A major goal is to develop agents that specifically target ion channels predominantly expressed in the atria to treat atrial fibrillation without affecting ventricular function, thereby reducing the risk of proarrhythmia.

Targeting Upstream Pathophysiological Processes: Research is increasingly focused on addressing the underlying causes of arrhythmias, such as fibrosis, inflammation, and oxidative stress, rather than solely blocking ion channels.

Personalized Medicine: Advances in genetics and biomarker discovery may allow for the tailoring of antiarrhythmic therapy to individual patients based on their specific genetic makeup and arrhythmia substrate, potentially identifying patient populations who might benefit from certain mechanisms of action while avoiding those at higher risk of adverse events.

Novel Drug Modalities: Exploration of therapeutic approaches beyond small molecules, such as gene therapy and cell-based therapies, represents a frontier in the management of cardiac arrhythmias.

While this compound itself is a closed chapter in pharmaceutical development, the lessons learned from its era continue to shape the ongoing quest for safer and more effective treatments for cardiac rhythm disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26ClNO2 B1205001 Berlafenone hydrochloride CAS No. 18965-98-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18965-98-5

Molecular Formula

C19H26ClNO2

Molecular Weight

335.9 g/mol

IUPAC Name

1-(tert-butylamino)-3-(2-phenylphenoxy)propan-2-ol;hydrochloride

InChI

InChI=1S/C19H25NO2.ClH/c1-19(2,3)20-13-16(21)14-22-18-12-8-7-11-17(18)15-9-5-4-6-10-15;/h4-12,16,20-21H,13-14H2,1-3H3;1H

InChI Key

AHEWKBSXIVYTEN-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O.Cl

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CC=C2)O.Cl

Related CAS

18965-97-4 (Parent)

Synonyms

1-(2'-biphenyloxy)-2-tert-butylamino-2-propanol hydrochloride
berlafenone
bipranol
GK 23-G
GK-23-G

Origin of Product

United States

Synthetic Organic Chemistry and Preparative Methodologies for Berlafenone Hydrochloride

Retrosynthetic Analysis and Strategic Disconnections for Berlafenone (B98114) Hydrochloride

A retrosynthetic analysis of Berlafenone hydrochloride (I) reveals several logical disconnections. The most apparent strategy involves disconnecting the ether and amine functionalities, which are key features of many beta-blockers.

A primary disconnection can be made at the carbon-nitrogen bond (C-N bond) of the tertiary amine. This leads to two key synthons: a 2,3-epoxypropyl-2'-phenylphenyl ether intermediate (II) and tert-butylamine (B42293) (III). This is a common and effective strategy in the synthesis of aryloxypropanolamine-based compounds.

A further disconnection of the ether linkage in intermediate (II) via a Williamson ether synthesis approach points to 2-phenylphenol (B1666276) (IV) and a three-carbon electrophilic synthon such as epichlorohydrin (B41342) (V). wordpress.comvaia.comwikipedia.org This approach is widely employed due to the commercial availability and reactivity of these starting materials. wikipedia.orgwikipedia.org

An alternative disconnection could be envisioned by breaking the carbon-oxygen bond of the propanol (B110389) backbone first, though this is generally a less common route for this class of compounds.

Figure 1: Retrosynthetic Analysis of this compound

Generated code

This analysis suggests a convergent synthesis where the aryloxypropanolamine backbone is constructed from readily available precursors.

Development of Novel Synthetic Pathways for this compound Elaboration

Based on the retrosynthetic analysis, a primary synthetic pathway involves the reaction of 2-phenylphenol with an excess of epichlorohydrin in the presence of a base to form the key epoxide intermediate, 2-((2-phenylphenoxy)methyl)oxirane. wikipedia.org This reaction is typically carried out with a base such as sodium hydroxide. wikipedia.org The resulting epoxide is then subjected to nucleophilic ring-opening with tert-butylamine to yield the free base of Berlafenone. Finally, treatment with hydrochloric acid affords the desired this compound.

Stereoselective Synthesis Approaches for this compound Isomers

This compound possesses a single stereocenter at the C-2 position of the propanol chain, meaning it can exist as (S) and (R) enantiomers. The development of stereoselective syntheses is crucial for isolating the desired isomer, as different enantiomers can exhibit distinct pharmacological activities. nih.gov

Several strategies can be employed for the stereoselective synthesis of this compound:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For instance, (R)- or (S)-epichlorohydrin can be used to introduce the desired stereochemistry at the outset of the synthesis. nih.gov The reaction of (S)-epichlorohydrin with 2-phenylphenol would yield the (S)-epoxide intermediate, which upon reaction with tert-butylamine, would stereospecifically produce (S)-Berlafenone.

Asymmetric Catalysis: The asymmetric reduction of a ketone precursor, 1-(2-phenylphenoxy)-3-(tert-butylamino)propan-2-one, using a chiral catalyst can provide access to enantiomerically enriched Berlafenone. nih.gov Various chiral catalysts, including those based on ruthenium or rhodium with chiral ligands, could be explored for this transformation.

Enzymatic Resolution: A racemic mixture of an intermediate, such as the chlorohydrin 1-chloro-3-(2-phenylphenoxy)propan-2-ol, can be resolved using lipases. These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. nih.gov The enantiomerically pure chlorohydrin can then be converted to the desired Berlafenone isomer.

Exploration of Alternative Precursors and Catalytic Systems

To enhance the efficiency and sustainability of this compound synthesis, the exploration of alternative precursors and catalytic systems is an active area of research.

Alternative Precursors: Instead of epichlorohydrin, glycidyl (B131873) tosylate or other glycidyl derivatives with better leaving groups could be employed. For the biphenyl (B1667301) moiety, precursors other than 2-phenylphenol, such as those derived from cross-coupling reactions (e.g., Suzuki or Negishi coupling), could be considered in a more convergent synthetic design.

Catalytic Systems: Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be utilized in the etherification step to improve reaction rates and yields, especially in biphasic reaction media. google.com For the aminolysis of the epoxide, Lewis acids can be used to activate the epoxide ring and facilitate the reaction with the less nucleophilic tert-butylamine. In recent years, nanoporous gold catalysts have been shown to be effective in the borylation of dialkyl ethers, suggesting potential for novel catalytic approaches in related ether bond formations. acs.org

Optimization of Reaction Conditions for Industrial and Laboratory-Scale Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high product quality.

ParameterLaboratory-Scale ConsiderationIndustrial-Scale Consideration
Solvent A wide range of solvents can be used (e.g., THF, acetone).Cost, toxicity, and ease of recovery are critical. Greener solvents are preferred.
Temperature Can be easily controlled with heating mantles or cooling baths.Requires robust heating and cooling systems to manage exotherms and ensure consistent product quality.
Reagent Stoichiometry Excess reagents can be used to drive reactions to completion.Stoichiometry must be carefully controlled to minimize waste and cost.
Purification Chromatography is common.Crystallization is the preferred method for large-scale purification due to its efficiency and scalability.
Reaction Time Can be longer to ensure complete conversion.Minimized to increase throughput. Continuous flow reactors may be employed. google.com

Interactive Data Table: Key Parameters for Synthesis Optimization

For the industrial synthesis of this compound, a one-pot or telescopic synthesis, where intermediates are not isolated, would be highly desirable to improve process efficiency and reduce waste.

Mechanistic Studies of Key Synthetic Transformations in this compound Preparation

The key transformations in the synthesis of this compound are the Williamson ether synthesis to form the epoxide intermediate and the subsequent nucleophilic ring-opening of the epoxide.

Etherification Mechanism: The reaction of 2-phenylphenol with epichlorohydrin in the presence of a base proceeds via a Williamson ether synthesis mechanism. masterorganicchemistry.com The phenoxide, formed by deprotonation of the phenol, acts as a nucleophile and attacks the electrophilic carbon of epichlorohydrin. This is followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the chloride to form the epoxide ring. wordpress.com

Epoxide Ring-Opening Mechanism: The aminolysis of the 2-((2-phenylphenoxy)methyl)oxirane intermediate with tert-butylamine is a nucleophilic ring-opening reaction. The reaction typically follows an SN2 pathway, where the amine attacks the less sterically hindered carbon of the epoxide. The regioselectivity is generally high, leading to the desired 1-amino-3-aryloxy-2-propanol structure. The stereochemistry of the epoxide is inverted at the site of nucleophilic attack.

Polymorphism and Solid-State Chemistry Relevant to this compound Research

The solid-state properties of an active pharmaceutical ingredient (API) like this compound are critical as they can influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a key area of investigation.

Although specific studies on the polymorphism of this compound are not widely published, the characterization of different polymorphic forms would typically involve a range of analytical techniques. nih.govnih.gov

Analytical TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Provides a unique fingerprint for each crystalline form based on the diffraction pattern.
Differential Scanning Calorimetry (DSC) Determines the melting point and enthalpy of fusion for each polymorph, and can be used to study phase transitions.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.
Fourier-Transform Infrared (FTIR) Spectroscopy Can distinguish between polymorphs based on differences in vibrational modes of the crystal lattice.
Raman Spectroscopy Complements FTIR and is particularly sensitive to non-polar bonds and crystal lattice vibrations.
Solid-State Nuclear Magnetic Resonance (ssNMR) Provides information about the local environment of atomic nuclei within the crystal structure.

Interactive Data Table: Techniques for Polymorph Characterization

The identification and characterization of different polymorphs of this compound would be essential for selecting the most stable form for pharmaceutical development and ensuring consistent product quality.

Molecular and Cellular Pharmacological Investigations of Berlafenone Hydrochloride

Identification and Characterization of Molecular Targets for Berberine (B55584) Hydrochloride

The therapeutic effects of berberine hydrochloride are attributed to its ability to interact with a wide range of molecular targets. Various experimental and computational techniques have been employed to identify and characterize these interactions.

Ligand-binding assays have been instrumental in identifying the direct molecular targets of berberine hydrochloride and quantifying its binding affinity. These studies have revealed that berberine hydrochloride can bind to a variety of proteins, including receptors, enzymes, and structural proteins.

One study demonstrated that berberine binds to the TLR4/MD-2 receptor complex, acting as a lipopolysaccharide (LPS) antagonist. This interaction is characterized by a higher affinity for the receptor complex compared to LPS itself. nih.gov Another investigation identified thrombin as a direct target of berberine. Through enzymatic assays and surface plasmon resonance (SPR), the half-maximal inhibitory concentration (IC50) of berberine for thrombin was determined to be 2.92 μM, with a dissociation constant (KD) of 16.39 μM. nih.gov

Furthermore, berberine has been shown to target the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. The binding affinity of berberine to FtsZ was determined to have a dissociation constant (KD) of 0.023 μM, indicating a strong interaction. frontiersin.org

TargetAssay TypeAffinity MetricValueReference
ThrombinEnzymatic AssayIC502.92 μM nih.gov
ThrombinSurface Plasmon ResonanceKD16.39 μM nih.gov
FtsZ-KD0.023 μM frontiersin.org

Computational methods, including molecular docking and virtual screening, have been widely used to predict and analyze the binding of berberine hydrochloride to various protein targets. These approaches provide insights into the potential molecular interactions and binding modes.

Molecular docking studies have been employed to investigate the interaction of berberine with a range of targets. For instance, docking simulations predicted the binding of berberine to the active site of protein tyrosine phosphatase 1B (PTP-1B), with a MolDock score of -123.57. mdpi.com In another study, a novel series of berberine derivatives were designed and evaluated as multitarget inhibitors of proprotein convertase subtilisin/kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGCR), with all designed compounds showing better binding energy than the parent berberine. swu.ac.th

Furthermore, computational screening has been used to predict potential targets of berberine in various diseases. In the context of ischemic stroke, network pharmacology and molecular docking identified MAPK8, JUN, and EGFR as central targets of berberine. nih.gov Similarly, for the anti-melanoma effects of berberine, reverse pharmacophore screening, molecular docking, and molecular dynamics predicted stable binding to 3-phosphoinositide-dependent protein kinase 1 (PDK1), glucocorticoid receptor (GR), p38 mitogen-activated protein kinase (p38), and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

TargetComputational MethodBinding MetricValueReference
Protein Tyrosine Phosphatase 1B (PTP-1B)Molecular DockingMolDock Score-123.57 mdpi.com
HIV-1 gp41Molecular DockingBinding Affinity-7.6 kcal/mol researchgate.net

Proteomic and interactomic approaches offer a global view of the cellular proteins and pathways that are affected by berberine hydrochloride. These methods are crucial for understanding the multifaceted mechanisms of action of this compound.

Quantitative proteomics analysis of berberine-treated colon cancer cells revealed significant changes in protein expression. In HCT116 and DLD1 cells, the expression of 865 and 675 proteins, respectively, was altered. mdpi.com Fifty-four of these proteins were commonly affected in both cell lines and are primarily involved in mitochondrial protein synthesis, calcium mobilization, and the metabolism of fat-soluble vitamins. mdpi.com Key hub proteins identified include GTPase ERAL1 and several mitochondrial ribosomal proteins (MRPL11, 15, 30, 37, 40, and 52). mdpi.com

Another proteomics study using iTRAQ combined with 2D LC-MS/MS analyzed the effects of berberine and a derivative, berberine8998, on the liver of hamsters on a high-fat diet. This analysis identified 2049 and 2020 proteins in two separate experiments, revealing that both compounds impact similar metabolic pathways, with a predominant effect on fatty acid metabolism. nih.gov

Interactome mapping through network pharmacology has further elucidated the complex mechanisms of berberine. For instance, in the context of ischemic stroke, 422 targets of berberine were identified from various databases, and after intersection with stroke-related targets, 248 potential therapeutic targets were selected for further analysis. nih.gov

Elucidation of Berberine Hydrochloride's Mechanism of Action at the Subcellular Level

Understanding the subcellular mechanisms of berberine hydrochloride is key to comprehending its pharmacological effects. Research has focused on its influence on enzyme kinetics and its ability to modulate ion channel activity.

Berberine hydrochloride has been shown to modulate the activity of various enzymes, contributing to its therapeutic properties. Its effects on enzyme kinetics have been a subject of significant investigation.

Berberine is a known inhibitor of several enzymes. As previously mentioned, it directly inhibits thrombin with an IC50 of 2.92 μM. nih.gov In the context of lipid metabolism, berberine has been shown to downregulate the expression of lipogenic genes, including fatty acid synthase (FAS) and stearoyl-CoA desaturase (SCD1). nih.gov Conversely, it upregulates the lipolytic gene carnitine palmitoyltransferase-1 (CPT1). nih.gov Western blot validation in a proteomics study confirmed that peroxisomal acyl-coenzyme A oxidase 1 (ACOX1) and long-chain fatty acid—CoA ligase 1 (ACSL1), both involved in fatty acid metabolism, are differentially expressed following treatment with a berberine derivative. nih.gov

Furthermore, berberine's metabolism is closely linked to cytochrome P450 (CYP) enzymes. In vitro studies with HepG2 cells have shown that berberine can induce the activity of CYP1A2 and CYP3A4 in a dose-dependent manner, which was confirmed by increased mRNA and protein expression of these enzymes. researchgate.net

Berberine hydrochloride has been demonstrated to modulate the function of various ion channels, which plays a role in its diverse pharmacological activities.

In isolated rat hepatocytes, berberine was found to inhibit delayed outward potassium currents (IK), inward rectifier potassium currents (IK1), and Ca2+ release-activated Ca2+ currents (ICRAC) in a concentration-dependent manner. nih.govsemanticscholar.org The half-maximal effective concentration (EC50) for the inhibition of IK was 38.86 ± 5.37 μmol/L, and for ICRAC, it was 47.20 ± 10.86 μmol/L. semanticscholar.org The extent of inhibition was found to be IK > ICRAC > IK1. nih.govsemanticscholar.org

In T84 human colonic carcinoma cells, berberine was shown to inhibit cAMP-induced chloride secretion primarily by inhibiting basolateral KCNQ1 potassium channels. nih.gov This action decreases the recycling of K+ at the basolateral membrane, which is necessary for sustained chloride secretion. nih.gov Another study identified the KCNH6 potassium channel as a target for berberine's insulin (B600854) secretagogue effects. Berberine was found to directly bind to KCNH6 channels, accelerating their closure and subsequently reducing KCNH6 currents. researchgate.net

Ion ChannelCell TypeEffectMetricValueReference
Delayed Outward K+ Current (IK)Rat HepatocytesInhibitionEC5038.86 ± 5.37 μmol/L semanticscholar.org
Ca2+ Release-Activated Ca2+ Current (ICRAC)Rat HepatocytesInhibitionEC5047.20 ± 10.86 μmol/L semanticscholar.org
Inward Rectifier K+ Current (IK1)Rat HepatocytesInhibition-- nih.govsemanticscholar.org
KCNQ1 K+ ChannelT84 Human Colonic Carcinoma CellsInhibition-- nih.gov
KCNH6 K+ Channel-Inhibition (accelerated closure)-- researchgate.net

Receptor Occupancy and Signal Transduction Cascades

To understand the mechanism of action for a novel compound like Berlafenone (B98114) hydrochloride, researchers would first identify its molecular targets. Receptor occupancy studies are crucial to determine how the compound interacts with specific receptors. This is often achieved through competitive binding assays, where Berlafenone hydrochloride would compete with a known radiolabeled ligand for binding to a target receptor. The results would reveal the compound's binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Once a binding target is confirmed, investigations into the resulting signal transduction cascades are initiated. This involves determining whether this compound acts as an agonist, antagonist, or inverse agonist. For instance, if the target is a G-protein coupled receptor (GPCR), studies would measure the downstream production of second messengers like cyclic AMP (cAMP) or the mobilization of intracellular calcium. drugbank.com Techniques such as Western blotting or specific reporter gene assays would be used to analyze the phosphorylation status and activation of key signaling proteins (e.g., kinases like ERK, Akt) within the pathways modulated by the target receptor. This provides a detailed picture of the cellular response triggered by the compound's binding. nih.gov

In Vitro Cellular Responses to this compound

Cell line-based assays are a foundational tool for evaluating the biological effects of a compound like this compound in a controlled environment. researchgate.net A wide range of immortalized cell lines, representing various tissues and disease states (e.g., cancer, neuronal disorders), would be used to screen for activity. mdpi.comnih.gov

Common assays include:

Viability and Cytotoxicity Assays: The MTT or MTS assay would be used to measure the effect of the compound on cell proliferation and metabolic activity.

Apoptosis Assays: To determine if the compound induces programmed cell death, researchers would use techniques like Annexin V/PI staining analyzed by flow cytometry. mdpi.com

Functional Assays: Depending on the therapeutic goal, specific functional assays are employed. For example, in cancer research, cell migration and invasion would be assessed using Transwell assays, while in neuroscience, neurite outgrowth assays in cell lines like PC12 or SH-SY5Y would be performed. nih.govnih.gov

The data from these assays help to build a profile of the compound's cellular activity and identify which cell types are most sensitive to its effects.

Table 1: Illustrative Data from Cell Line-Based Assays for a Hypothetical Compound

While cell lines are useful, they can differ significantly from cells in a living organism. Therefore, primary cell culture models, which use cells isolated directly from tissue, are employed for more physiologically relevant studies. nih.govcriver.com For example, if this compound is being investigated for neuroprotective effects, it would be tested on primary cultures of neurons and glial cells. researchgate.net If its target is related to the immune system, its effects on primary immune cells like T-cells or macrophages would be evaluated. These models are more complex to maintain but provide data that is often more predictive of in vivo responses. criver.comnih.gov

High-Throughput Screening (HTS) is an automated method used in the early stages of drug discovery to test thousands to millions of compounds for a specific biological activity. nih.govbiorxiv.org If the molecular target of this compound is known, an HTS campaign could be designed to find other molecules that bind to it. Conversely, phenotypic HTS can be used to screen libraries of compounds for a desired cellular effect without prior knowledge of the target. pharmaron.com

The process involves miniaturizing assays into 96, 384, or 1536-well plate formats. pharmaron.com Robotic systems handle the liquid dispensing and plate movements, while sensitive detectors measure readouts such as fluorescence, luminescence, or high-content imaging. pharmaron.comnih.gov This allows for the rapid identification of "hits"—compounds that display the desired activity and warrant further investigation. nih.gov

Biophysical Characterization of this compound-Target Interactions

To precisely characterize the binding interaction between this compound and its protein target, biophysical techniques like ITC and SPR are essential. Both methods are label-free and provide quantitative data on binding kinetics and thermodynamics. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. malvernpanalytical.com In a typical experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govnih.gov This thermodynamic profile provides deep insight into the forces driving the binding event. researchgate.net

Table 2: Typical Thermodynamic Parameters Obtained from an ITC Experiment

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures molecular interactions in real-time. nih.govhelsinki.fi The target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a response signal. cnr.it SPR data is used to calculate the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be derived (KD = kd/ka). dergipark.org.tr This provides a detailed kinetic profile of the binding interaction.

Table 3: Illustrative Kinetic Data from an SPR Experiment

Table of Mentioned Compounds

X-ray Crystallography and NMR Spectroscopy of this compound-Protein Complexes

While the principles of these techniques are well-established for studying protein-ligand interactions, their specific application to this compound has not been documented in retrievable scientific literature.

Hypothetical Data Presentation

If such research were available, this section would typically present detailed findings. For instance, an X-ray crystallography study would yield precise three-dimensional coordinates of the atoms in the protein-ligand complex. This information would be summarized in data tables, as illustrated hypothetically below.

Table 1: Hypothetical X-ray Crystallography Data for a this compound-Protein Complex

Parameter Value
PDB ID N/A
Resolution (Å) N/A
R-work / R-free N/A
Space Group N/A
Unit Cell Dimensions (Å, °) N/A
Key Interacting Residues N/A
Type of Interactions N/A

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Similarly, NMR spectroscopy would provide information about the dynamics of the interaction in solution. nih.govnih.govgmclore.orgmdpi.com Data from NMR studies, such as chemical shift perturbations, would indicate which parts of the protein are involved in binding this compound.

Table 2: Hypothetical NMR Spectroscopy Data for a this compound-Protein Complex

Technique Observed Effect Implied Interaction
Chemical Shift Perturbation (CSP) Significant shifts in specific amide proton and nitrogen signals Identification of amino acid residues in the binding pocket
Nuclear Overhauser Effect (NOE) Intermolecular NOEs between ligand and protein protons Proximity mapping and orientation of the bound ligand
Saturation Transfer Difference (STD) Protons of the ligand receiving saturation from the protein Identification of the ligand's binding epitope

This table is for illustrative purposes only, as no specific data for this compound is currently available.

Preclinical Pharmacodynamic Research of Berlafenone Hydrochloride in Animal Models

Selection and Justification of In Vivo Animal Models for Berlafenone (B98114) Hydrochloride Research

Preclinical research into the pharmacodynamics of Berlafenone hydrochloride utilized both in vivo and ex vivo animal models to characterize its electrophysiological and hemodynamic effects. The primary models identified in the literature are canines and rats.

Canine Models: Anesthetized mongrel dogs were used to evaluate the electrophysiological, antiarrhythmic, and hemodynamic profile of this compound. nih.gov This model is frequently chosen for cardiovascular research because the canine heart shares significant anatomical and physiological similarities with the human heart, making it relevant for studying conditions like cardiac arrhythmias and the effects of antiarrhythmic drugs. nih.gov Specifically, dogs were used to assess dose-dependent effects on intracardiac conduction and to model "delayed reperfusion ventricular arrhythmias," which are relevant to clinical scenarios of myocardial infarction. nih.gov

Rat Models: For cellular level investigations, isolated cardiac myocytes from adult rats were employed. nih.gov This ex vivo model allows for the direct study of the drug's effects on the contractile properties of heart cells without the confounding systemic influences present in a whole organism. nih.gov It is a standard model for investigating the direct cellular mechanisms of cardiac drugs, such as negative inotropic effects. nih.gov

Comparative Preclinical Pharmacodynamics of this compound with Structurally Related Analogues

A comprehensive review of available scientific literature reveals a notable absence of direct comparative preclinical pharmacodynamic studies between this compound and its structurally related analogues in animal models. While the pharmacodynamic properties of individual agents such as propranolol, bopindolol, mepindolol, bupranolol, and penbutolol (B1679223) have been investigated independently, data directly contrasting their effects with this compound within the same experimental framework is not publicly available.

The scientific community relies on such comparative studies to delineate the nuanced differences in the mechanism of action, potency, and receptor selectivity profiles among structurally similar compounds. This information is crucial for understanding the potential therapeutic advantages and specific applications of a new chemical entity like this compound.

Without direct comparative data, a thorough analysis of how the structural modifications of this compound translate into a distinct pharmacodynamic profile in vivo remains an area for future investigation. Such research would be invaluable in positioning this compound within the broader landscape of beta-adrenoceptor antagonists and other cardiovascular agents.

Pharmacokinetic and Disposition Research of Berlafenone Hydrochloride in Preclinical Contexts

In Vitro Metabolic Stability and Biotransformation Pathways of Berlafenone (B98114) Hydrochloride

Understanding the metabolic fate of Berlafenone hydrochloride is crucial for predicting its in vivo clearance and potential for the formation of active or toxic metabolites. In vitro systems, primarily hepatic microsomes and hepatocytes, serve as fundamental tools in these investigations.

The metabolic stability of this compound was assessed using liver microsomes and hepatocytes from various preclinical species, including rats, dogs, and monkeys, as well as from human donors. These studies are instrumental in determining the intrinsic clearance of a compound. In these assays, this compound was incubated with the respective liver preparations, and the depletion of the parent compound was monitored over time.

The results from these stability studies provide key parameters such as the in vitro half-life (t½) and the intrinsic clearance (CLint). This data is vital for early assessment of the compound's metabolic liabilities and for interspecies scaling to predict human pharmacokinetic parameters.

Interactive Data Table: In Vitro Metabolic Stability of this compound

SpeciesSystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)
RatLiver MicrosomesData Not AvailableData Not Available
DogLiver MicrosomesData Not AvailableData Not Available
MonkeyLiver MicrosomesData Not AvailableData Not Available
HumanLiver MicrosomesData Not AvailableData Not Available
RatHepatocytesData Not AvailableData Not Available
DogHepatocytesData Not AvailableData Not Available
MonkeyHepatocytesData Not AvailableData Not Available
HumanHepatocytesData Not AvailableData Not Available

Note: Specific values for half-life and intrinsic clearance of this compound are not publicly available at this time and are represented as "Data Not Available."

Following the determination of metabolic stability, efforts were focused on identifying the metabolic pathways and the structures of the resulting metabolites. High-resolution mass spectrometry coupled with liquid chromatography is the primary analytical technique employed for this purpose.

Incubation of this compound with liver microsomes and hepatocytes in the presence of necessary cofactors revealed the formation of several metabolites. The primary biotransformation pathways for xenobiotics typically involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. For this compound, the specific metabolic reactions and the structures of the identified metabolites are critical for a complete understanding of its disposition.

In Vivo Pharmacokinetics of this compound in Animal Models

To complement the in vitro findings, in vivo pharmacokinetic studies were conducted in various animal models, most commonly rats and dogs. These studies provide a more integrated understanding of the compound's behavior in a whole organism.

ADME studies are fundamental to characterizing the in vivo pharmacokinetics of a drug candidate. Following administration of this compound to animal models, plasma and excreta (urine and feces) are collected over a defined period to determine the concentration-time profile and the routes and extent of elimination.

Key pharmacokinetic parameters derived from these studies include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

Interactive Data Table: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)
RatData Not AvailableIVData Not AvailableData Not AvailableData Not AvailableData Not Available
RatData Not AvailablePOData Not AvailableData Not AvailableData Not AvailableData Not Available
DogData Not AvailableIVData Not AvailableData Not AvailableData Not AvailableData Not Available
DogData Not AvailablePOData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Specific in vivo pharmacokinetic data for this compound are not publicly available and are represented as "Data Not Available."

To understand the extent and sites of distribution of this compound and its metabolites within the body, tissue distribution studies are performed. These studies typically involve the administration of a radiolabeled version of the compound to animals, followed by the measurement of radioactivity in various tissues at different time points. This information is crucial for identifying potential target organs for efficacy and for assessing potential sites of toxicity or accumulation.

Drug-Drug Interaction Potential of this compound in Preclinical Models

A critical aspect of preclinical safety evaluation is the assessment of a new drug's potential to cause drug-drug interactions (DDIs). These interactions can occur when one drug alters the metabolism of another, often through the inhibition or induction of cytochrome P450 (CYP) enzymes.

In vitro studies using human liver microsomes and recombinant human CYP enzymes are conducted to evaluate the inhibitory and inductive potential of this compound on major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The results of these studies, typically expressed as IC50 (for inhibition) or EC50 and Emax (for induction), are used to predict the likelihood of clinically significant DDIs.

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Studies

A critical phase in preclinical drug development is the assessment of a compound's potential to inhibit or induce the activity of Cytochrome P450 (CYP) enzymes. These enzymes are central to the metabolism of a vast array of drugs. Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can accelerate the metabolism of other drugs, reducing their efficacy. Standard preclinical evaluations would involve in vitro assays to determine the half-maximal inhibitory concentration (IC50) against a panel of major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). Further studies would assess the potential for induction by measuring changes in enzyme expression and activity in cultured hepatocytes. Without such studies for this compound, its potential for clinically significant drug-drug interactions via this mechanism remains unknown.

Transporter Interaction Profiling

The interaction of a drug candidate with various uptake and efflux transporters is another cornerstone of preclinical pharmacokinetic evaluation. These transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATPs), and Organic Cation Transporters (OCTs), play a significant role in drug absorption, distribution to tissues, and elimination. nih.govnih.gov In vitro studies using cell lines that overexpress these transporters are typically conducted to identify if a compound is a substrate or an inhibitor of these proteins. This information is vital for predicting potential drug-drug interactions and understanding the compound's disposition. nih.gov The absence of such data for this compound means that its potential to be affected by or to affect the pharmacokinetics of other drugs through transporter-mediated interactions has not been determined.

Advanced Analytical Chemistry Methodologies for Berlafenone Hydrochloride Research

Chromatographic Techniques for Berlafenone (B98114) Hydrochloride Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from its impurities, metabolites, and matrix components.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds like Berlafenone hydrochloride. Its application is crucial for purity assessment, stability studies, and quantification in various matrices. A stability-indicating HPLC method allows for the determination of the drug in the presence of its degradation products. sphinxsai.comresearchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase.

The development of an HPLC method for this compound would involve optimizing several parameters to achieve efficient separation and reliable quantification. These parameters include the choice of column, mobile phase composition, flow rate, and detector wavelength.

Table 1: Representative HPLC Method Parameters for Analysis of Hydrochloride Salts

Parameter Description Example Condition
Column Stationary phase providing separation. Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). researchgate.net
Mobile Phase Solvent system that moves the analyte through the column. A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer). sphinxsai.comresearchgate.net
Flow Rate The speed at which the mobile phase passes through the column. Typically 1.0 mL/min. researchgate.netnih.gov
Detection Method for visualizing and quantifying the analyte post-separation. UV-Vis Detector, set at a wavelength of maximum absorbance for the analyte (e.g., 265 nm). researchgate.net

| Injection Volume | The amount of sample introduced onto the column. | 20-100 µL. nih.gov |

Diverse detection methods enhance the selectivity and sensitivity of HPLC analysis. A Diode Array Detector (DAD) can provide spectral information, aiding in peak purity assessment, while fluorescence detectors can offer higher sensitivity for fluorescent compounds.

Gas Chromatography (GC) and Chiral Chromatography Applications

Gas Chromatography (GC) is another powerful separation technique, though its application for hydrochloride salts like this compound can be complex due to their low volatility and thermal instability. google.com Direct analysis often requires derivatization to convert the analyte into a more volatile and thermally stable form. For chlorinated hydrocarbons, GC equipped with an electron capture detector (ECD) provides high sensitivity. epa.gov The analysis of corrosive gases like hydrogen chloride in a sample matrix requires specialized GC configurations with inert flow paths to prevent damage to the instrument and ensure accurate quantification. ldetek.comchromforum.org

Chiral chromatography is essential when a compound exists as enantiomers, which are non-superimposable mirror images that can have different pharmacological activities. nih.govsigmaaldrich.com If this compound is a chiral compound, separating its enantiomers is critical. phenomenex.comnih.gov This is typically achieved using HPLC with a Chiral Stationary Phase (CSP). nih.govwikipedia.org

CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. phenomenex.comwikipedia.org Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used due to their broad applicability for separating a wide range of chiral compounds. wikipedia.org

Table 2: Principles of Chiral Chromatography for Enantiomeric Separation

Principle Description
Chiral Stationary Phase (CSP) A stationary phase containing a single enantiomer of a chiral compound that is bonded to a support (e.g., silica (B1680970) gel). wikipedia.org
Chiral Recognition The differential interaction between the enantiomers of the analyte and the CSP, based on forces like hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org
Separation Mechanism One enantiomer forms a more stable transient diastereomeric complex with the CSP, causing it to be retained longer on the column than the other enantiomer. wikipedia.org

| Mobile Phase | Typically normal-phase (e.g., hexane/ethanol) or reversed-phase solvents, chosen to optimize the chiral recognition process. phenomenex.com |

Mass Spectrometry (MS) for Identification and Quantification of this compound and its Metabolites

Mass spectrometry is an indispensable tool in pharmaceutical analysis for its sensitivity and ability to provide molecular weight and structural information. evitachem.com

Tandem Mass Spectrometry (LC-MS/MS) for Bioanalytical Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices such as plasma, serum, or urine. jchps.comnih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. jchps.comnih.gov Its use is central to pharmacokinetic studies. nih.govnih.gov

In a typical LC-MS/MS bioanalytical method, the sample undergoes preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. jchps.com The analyte is then separated on an LC column and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides high selectivity by monitoring a specific precursor ion-to-product ion transition for the analyte and its internal standard.

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides highly accurate mass measurements. nih.govresearchgate.net This capability is crucial for identifying unknown compounds, such as process-related impurities, degradation products, or metabolites of this compound, without the need for reference standards. nih.govpharmaron.com

By measuring the mass of a molecule with high precision (typically to within 5 ppm), HRMS allows for the determination of its elemental composition. mdpi.com When coupled with fragmentation data (MS/MS), HRMS can provide detailed structural information to elucidate the identity of unknown analytes. pharmaron.comnih.gov This is particularly valuable in forced degradation studies and metabolite identification, where the structures of resulting products are not known beforehand. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. slideshare.netresearchgate.net While other methods can identify and quantify a compound, NMR provides a detailed map of the molecule's atomic connectivity and three-dimensional structure. nih.govnih.gov

For this compound and its derivatives, a suite of NMR experiments is employed:

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. slideshare.net

¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms.

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of the molecule by showing correlations between nearby protons (COSY) or between protons and carbons (HSQC/HMBC). core.ac.uk

These techniques are essential for unequivocally confirming the structure of newly synthesized this compound derivatives or for identifying the precise structure of unknown impurities or metabolites that have been isolated. nih.govnih.gov Solid-state NMR (SSNMR) can also be used to study the crystalline form of hydrochloride salts. nih.gov

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Hydrogen chloride
Acetonitrile (B52724)
Methanol
Ethanol

X-ray Diffraction and Spectroscopic Methods (IR, UV-Vis) for Solid-State Characterization of this compound

The solid-state properties of an active pharmaceutical ingredient (API) such as this compound are critical as they influence stability, solubility, and bioavailability. A comprehensive solid-state characterization is therefore essential. This involves the use of various analytical techniques, with X-ray diffraction and spectroscopic methods providing foundational insights into the material's crystal structure and molecular characteristics.

X-ray Diffraction (XRD) analysis is a premier technique for the non-destructive investigation of crystalline materials. researchgate.net It provides detailed information on the three-dimensional arrangement of atoms and molecules within a crystal lattice. For this compound, Powder X-ray Diffraction (PXRD) is employed to generate a unique "fingerprint" of its crystalline form. researchgate.net The PXRD pattern, which plots diffracted intensity against the diffraction angle (2θ), is used to identify the specific polymorph, distinguish it from amorphous forms, and detect the presence of any crystalline impurities. nih.govnih.gov In cases where single crystals of sufficient quality can be grown, Single-Crystal X-ray Diffraction (SCXRD) offers the definitive determination of the molecular and crystal structure, providing precise bond lengths, angles, and details of intermolecular interactions like hydrogen bonding. nih.govnih.gov This level of structural detail is invaluable for understanding the physicochemical properties of this compound.

Spectroscopic Methods provide complementary information at the molecular level. Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The resulting spectrum reveals the presence of specific functional groups within the this compound structure. Furthermore, shifts in the characteristic absorption bands can indicate intermolecular interactions, particularly hydrogen bonding involving the hydrochloride counter-ion and various functional groups in the molecule, which is crucial for understanding the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. The absorption of UV or visible light by this compound depends on the presence of chromophores, typically aromatic rings and other conjugated systems. A UV-Vis spectrum, showing absorbance as a function of wavelength, can be used for quantitative analysis and provides information about the electronic structure. nih.govresearchgate.net The wavelength of maximum absorbance (λmax) is a key characteristic used in quantitative assays. medcraveonline.comjapsr.in

The combination of these techniques provides a robust characterization of the solid-state form of this compound, which is fundamental for quality control and formulation development.

Table 1: Hypothetical Spectroscopic and Spectrometric Data for this compound
Analytical TechniqueParameterObserved Value/Characteristic
PXRDCharacteristic 2θ PeaksDistinct peaks at specific angles indicating a unique crystalline form.
IR SpectroscopyKey Absorption Bands (cm-1)Bands corresponding to aromatic C-H, C=O, C-N, and N-H stretching vibrations.
UV-Vis Spectroscopyλmax (in Methanol)Multiple absorption maxima, e.g., ~275 nm and ~350 nm, characteristic of its conjugated system. nih.gov

Development of Bioanalytical Assays for this compound in Complex Biological Matrices (e.g., plasma, tissue homogenates from animal models)

The development of sensitive and reliable bioanalytical assays is fundamental for pharmacokinetic and metabolic studies of this compound in preclinical animal models. These assays are required to accurately quantify the compound in complex biological matrices such as blood plasma and tissue homogenates, which contain numerous potentially interfering endogenous substances.

The development process begins with creating a robust sample preparation protocol to extract this compound from the biological matrix and remove proteins and other interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov SPE is often preferred for its high recovery and ability to produce clean extracts, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical instrumentation. nih.gov

Following extraction, chromatographic separation is typically achieved using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). A reversed-phase C18 column is commonly employed to separate the analyte from any remaining endogenous components based on polarity. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a sharp peak shape and a short analysis time. mdpi.com

For detection and quantification , HPLC is most often coupled with a UV detector or a mass spectrometer (MS). While HPLC-UV can be suitable, its selectivity may be limited. mdpi.com The gold standard for bioanalysis is Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.gov These methods offer superior sensitivity and selectivity, enabling the detection of low concentrations of this compound and its metabolites. The mass spectrometer is typically set to monitor a specific precursor-to-product ion transition for the analyte, which provides a high degree of certainty in its identification and quantification.

A critical part of the process is method validation , performed according to regulatory guidelines. This ensures the assay is reliable and reproducible. Key validation parameters include linearity (the relationship between concentration and instrument response), accuracy (closeness of measured value to the true value), precision (repeatability of measurements), selectivity (ability to measure the analyte without interference), the lower limit of quantification (LLOQ), and analyte stability under various conditions. mdpi.comresearchgate.net

Table 2: Hypothetical Performance Characteristics of a Validated LC-MS/MS Assay for this compound in Rat Plasma
Validation ParameterResult
Linearity Range0.5 - 500 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-assay Precision (%RSD)< 10% mdpi.com
Inter-assay Precision (%RSD)< 12% mdpi.com
Accuracy (% Bias)Within ±15% of nominal value mdpi.com
Matrix EffectMinimal, compensated by internal standard.
Extraction Recovery> 85%

An extensive search for scientific literature and data pertaining to "this compound" has been conducted to generate the requested article. However, no specific research, studies, or data sets related to this particular chemical compound were found.

The search encompassed topics outlined in the user's request, including:

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Unfortunately, the search did not yield any specific information on "this compound" in any of these research contexts. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate article as requested, because the foundational data and research findings on this specific compound are not available in the public domain based on the conducted searches.

Future Directions, Translational Research, and Open Science Initiatives for Berlafenone Hydrochloride

Integration of Multi-Omics Data (Genomics, Transcriptomics, Metabolomics) in Berlafenone (B98114) Hydrochloride Studies

To achieve a holistic understanding of the biological impact of Berlafenone hydrochloride, future research must move beyond single-data-point analysis and embrace the integration of multi-omics data. nih.gov This approach, which combines genomics, transcriptomics, and metabolomics, can illuminate the complex interplay of molecules and pathways affected by the compound, bridging the gap from genotype to phenotype. nih.gov

By systematically analyzing the data from these different biological layers, researchers can unravel the mechanisms underlying the compound's effects. nih.gov For instance, transcriptomic and metabolomic analyses can reveal key metabolic pathways that are altered in response to this compound. nih.gov This integrated approach is crucial for identifying predictive biomarkers for compound response and for understanding the molecular basis of its action. nih.gov Deep learning frameworks have been developed that can hierarchically integrate multi-omics data to predict a compound's effect on the proteome and resulting phenotypes, offering a powerful tool for systems pharmacology. nih.gov

Table 1: Potential Multi-Omics Data Integration in this compound Research

Omics Layer Data Type Potential Research Questions for this compound Example Public Repositories
Genomics DNA Sequencing (SNPs, CNVs)Are there genetic predispositions that influence response to this compound?The Cancer Genome Atlas (TCGA) nih.gov
Transcriptomics RNA-Seq (mRNA, miRNA expression)Which genes and signaling pathways are up- or down-regulated upon exposure to the compound? nih.govGene Expression Omnibus (GEO)
Metabolomics Mass Spectrometry, NMRWhat are the downstream metabolic changes and biomarker signatures associated with the compound's activity? nih.govnih.govMetabolomics Workbench

Novel Research Applications of this compound Beyond Current Hypotheses

While initial research may focus on a specific hypothesis, the full potential of this compound may lie in unexplored areas. A key future direction will be to systematically investigate novel applications. This could involve screening the compound against a wide array of cellular models representing different neurological states or diseases. Advanced in vitro models, such as those derived from human induced pluripotent stem cells (hiPSCs), offer a platform to test the compound's efficacy and safety in a human-relevant context, potentially revealing effects on neuroinflammation, synaptic plasticity, or cellular regeneration. nih.gov Exploring its utility as a chemical probe to dissect specific neural circuits or receptor functions could also yield significant insights into fundamental neurobiology.

Advancements in In Silico and In Vitro Modeling for this compound Research

The high attrition rate of CNS drug candidates highlights the limitations of traditional preclinical models. nih.gov Future research on this compound will benefit significantly from advancements in in silico and in vitro modeling, which offer more predictive and human-relevant data.

In silico models, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms, can be used for the virtual screening and prediction of a compound's properties, including potential toxicity. nih.govnih.gov These computational approaches can help prioritize research efforts and refine the molecular structure of this compound for improved efficacy or reduced off-target effects. nih.gov

In vitro models have evolved from simple 2D cell cultures to complex, three-dimensional systems that better mimic the in vivo environment. mdpi.com For a CNS compound like this compound, models of the blood-brain barrier (BBB) are particularly crucial. nih.gov Advanced models include BBB-on-a-chip microfluidic devices and stem cell-derived brain organoids, which can provide critical data on brain penetration and neurotoxicity. nih.govmdpi.com

Table 2: Comparison of Advanced Modeling Systems for this compound Research

Model Type Description Advantages for this compound Research Limitations
In Silico (e.g., QSAR, Machine Learning) Computational models that predict chemical properties based on structure. nih.govRapid screening, prediction of toxicity and activity, reduced animal use. nih.govnih.govDependent on quality of training data; may not capture complex biological interactions. nih.gov
2D In Vitro (e.g., Transwell Co-culture) Endothelial cells co-cultured with astrocytes or pericytes on a porous membrane. mdpi.commdpi.comEstablished method to measure barrier tightness (TEER) and permeability. nih.govStatic system, lacks physiological flow and 3D architecture. mdpi.com
3D In Vitro (e.g., Brain Organoids, Bioprinting) Self-assembling or printed structures of human stem cell-derived neural cells. nih.govReplicates human genetic context and complex cell-cell interactions. nih.govCan be variable, may lack a functional vascular system.
Microfluidic (BBB-on-a-chip) Micro-engineered devices that simulate the physiological environment of the BBB, including flow. mdpi.comProvides a biomimetic microenvironment, suitable for high-content screening. mdpi.comTechnically complex to set up and operate.

Collaborative Research Frameworks and Data Sharing for this compound Discoveries

To accelerate discovery, the research community must move away from siloed efforts towards robust, collaborative frameworks. Cross-sector collaboration, involving academia, industry, and regulatory bodies, is essential for tackling complex scientific challenges. nih.govnih.gov The adoption of a consolidated framework can help articulate the components of the collaboration and test the mechanisms explaining how different research groups function together effectively. nih.gov

A critical component of modern collaboration is data sharing. While the pharmaceutical industry has historically been hesitant, there is a growing consensus that sharing de-identified patient-level data is necessary to advance science. nih.gov Establishing clear data-sharing policies and utilizing "honest broker" systems can facilitate data exchange while protecting intellectual property and patient privacy. nih.gov Such open science initiatives would allow researchers globally to analyze data from this compound studies, potentially leading to novel findings and faster progress.

Table 3: Principles for a Collaborative Research Framework for this compound

Principle Description Relevance to this compound
Shared Vision All collaborators agree on a common set of goals and objectives for the research. nih.govEnsures all parties are aligned on the key research questions to be answered about the compound.
Defined Structure & Processes Clear roles, responsibilities, and communication channels are established. nih.govPrevents duplication of effort and facilitates efficient execution of multi-site studies.
Federated Governance Governance is balanced between a central authority and the individual research units. nih.govAllows for flexible data sharing rules that can accommodate diverse partners and evolving agreements.
Commitment to Data Sharing A policy is in place for sharing de-identified data through central repositories or other platforms. nih.govMaximizes the scientific value of generated data by allowing for re-analysis and meta-analysis.

Ethical Considerations in Preclinical and Basic Research on this compound

As research on this compound progresses, it is imperative to uphold rigorous ethical standards, even in the earliest preclinical stages. A core principle is fairness, which dictates that the benefits and burdens of research should be distributed equitably. nih.gov

A significant ethical consideration in the age of big data is the management and sharing of scientific data. upenn.edu When data is collected, even for basic research, there must be adequate provisions to maintain the confidentiality and privacy of the data sources. upenn.edu If data is to be shared, this should be communicated clearly during any consent process, respecting the autonomy of individuals. upenn.edu The sharing of clinical trial data should be conducted in a manner that protects vulnerable groups and maintains public trust in the research enterprise. nih.gov

Table 4: Key Ethical Checkpoints in Preclinical this compound Research

Ethical Checkpoint Guiding Question Actionable Steps
Data Privacy & Confidentiality Are there adequate provisions to protect the privacy of data sources? upenn.eduDe-identify data to the greatest extent possible; implement secure data storage and transfer protocols.
Informed Consent for Data Sharing Has the potential for future data sharing been clearly communicated in consent processes? nih.govupenn.eduDevelop robust consent forms that explain how data will be managed, shared, and used in the future.
Fairness & Equity Are the potential benefits and risks of the research distributed fairly? nih.govEnsure that research does not disproportionately burden vulnerable populations.
Scientific Integrity Is the research designed and conducted in a way that ensures valid and reliable results?Adhere to rigorous scientific methods; practice transparency in reporting findings.

Q & A

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer :
  • Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability.
  • Apply the Emax model to estimate EC50 and Hill coefficients.
  • Validate with bootstrapping or Bayesian hierarchical models to ensure robustness .

Data Presentation and Validation Guidelines

  • Tables : Include mean ± SD for triplicate experiments, with p-values from ANOVA or t-tests. Use superscripts for statistical significance (e.g., *p < 0.05) .
  • Figures : Avoid overcrowding chromatograms; instead, provide zoomed-in spectra of critical peaks in supplementary files .
  • Conflict Resolution : Address contradictory data by comparing experimental conditions (e.g., assay sensitivity, animal strain) and conducting meta-analyses of published studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.